2-Fluoro-3-(methylthio)benzoic Acid
Overview
Description
2-Fluoro-3-(methylthio)benzoic Acid is a chemical compound with the CAS Number: 252555-54-7 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 2-fluoro-3-(methylsulfanyl)benzoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-3-(methylthio)benzoic Acid is 1S/C8H7FO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
2-Fluoro-3-(methylthio)benzoic Acid is a solid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications
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Scientific Field : Synthesis of 2-Fluoro-3-Nitrobenzoic Acid .
- Application Summary : “2-Fluoro-3-(methylthio)benzoic Acid” can be used in the synthesis of 2-Fluoro-3-Nitrobenzoic Acid, an important medical intermediate .
- Methods of Application : The specific synthesis route can vary, but the goal is to rapidly and conveniently prepare the medical intermediate from cheap and easily available raw materials .
- Results or Outcomes : The outcome is the production of 2-Fluoro-3-Nitrobenzoic Acid, which can be used in further chemical reactions or processes .
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Scientific Field : Acid-Base Studies .
- Application Summary : “2-Fluoro-3-(methylthio)benzoic Acid” can be used in studies investigating the acidity of different compounds .
- Methods of Application : The specific methods of application can vary widely depending on the particular study. Typically, it would involve measuring the pKa of the compound in different solvents or under different conditions .
- Results or Outcomes : The outcomes also depend on the specific use case. In general, the use of this compound can provide insights into the factors that influence acidity .
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Scientific Field : GC-MS Detection .
- Application Summary : “2-Fluoro-3-(methylthio)benzoic Acid” can be used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .
- Methods of Application : The specific methods of application can vary, but the goal is to identify and quantify the metabolites produced by the cell cultures .
- Results or Outcomes : The outcome is the detection and quantification of the metabolites, which can provide insights into the metabolic pathways of the cells .
Safety And Hazards
properties
IUPAC Name |
2-fluoro-3-methylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJZLPIMDMPCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849465 | |
Record name | 2-Fluoro-3-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(methylthio)benzoic Acid | |
CAS RN |
1135916-78-7 | |
Record name | 2-Fluoro-3-(methylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.